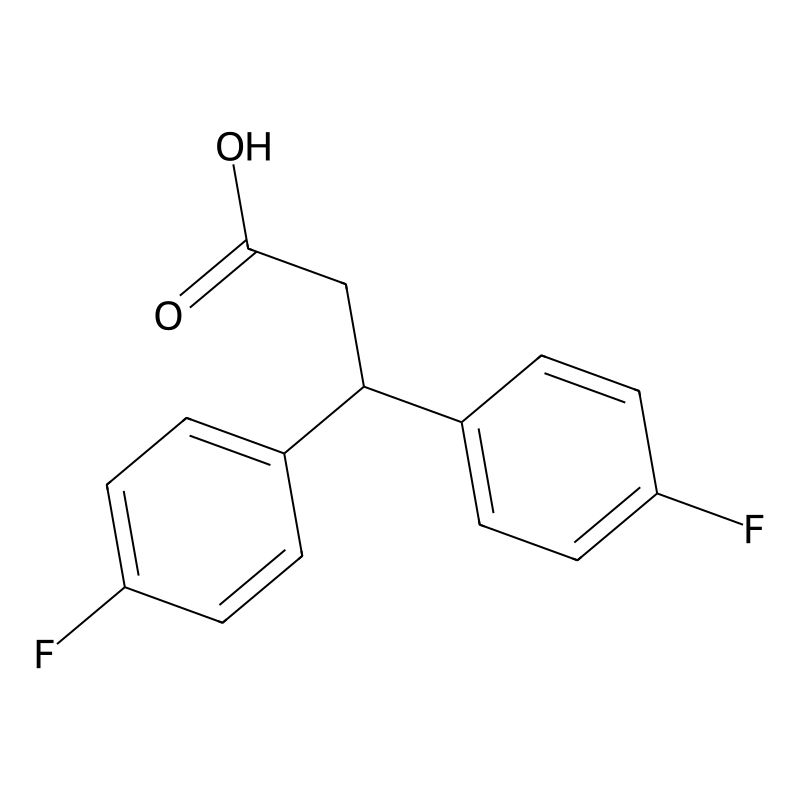

3,3-bis(4-fluorophenyl)propanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of 2-oxopiperazine guanidine analog

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .

Comprehensive and Detailed Summary of the Application: “3,3-bis(4-fluorophenyl)propanoic Acid” is used in the synthesis of a 2-oxopiperazine guanidine analog . This compound could potentially have applications in medicinal chemistry, given the biological activity of guanidine derivatives.

Thorough Summary of the Results or Outcomes Obtained: The outcome of this process is the successful synthesis of the 2-oxopiperazine guanidine analog .

3,3-bis(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula . It consists of a propanoic acid backbone with two 4-fluorophenyl groups attached at the third carbon. This structural arrangement contributes to its unique chemical properties, including enhanced stability and potential biological activity due to the presence of fluorine atoms, which are known to influence electronic properties and lipophilicity.

- Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert this compound into alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups into the molecule.

The specific products formed from these reactions depend on the reagents and conditions used.

Research indicates that 3,3-bis(4-fluorophenyl)propanoic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural similarity to other compounds that target peroxisome proliferator-activated receptors suggests it may also possess agonistic properties toward these receptors, which are involved in metabolic regulation and inflammation.

Synthetic Routes

The synthesis of 3,3-bis(4-fluorophenyl)propanoic acid typically involves:

- Reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide.

- Hydrolysis of the resulting intermediate followed by decarboxylation to yield the final product.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. This often involves bulk chemicals and controlled reaction conditions to maximize yield and purity. Common reagents include hexane, dimethyl malonate, sodium chloride, and diethyl ether.

3,3-bis(4-fluorophenyl)propanoic acid finds applications in various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities.

- Medicine: Ongoing research explores its role as a pharmaceutical intermediate.

- Industry: It is utilized in producing specialty chemicals and materials with unique properties.

Studies involving 3,3-bis(4-fluorophenyl)propanoic acid have focused on its interactions with biological macromolecules. The presence of fluorine enhances its binding affinity and stability, making it a valuable candidate for drug design targeting specific enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 3,3-bis(4-fluorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(4-fluorophenyl)propanoic acid | One fluorophenyl group | Exhibits potent triple-acting peroxisome proliferator-activated receptor agonist profile. |

| 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride | Amino group addition | Potentially enhanced biological activity due to amino functionality. |

| 4-Fluoro-2-methylbenzoic acid | Methyl group addition | Different bioactivity profile due to methyl substitution on the aromatic ring. |

| 4-Fluoroaniline | Amino group on a fluorinated aromatic ring | Used extensively in dye synthesis; different reactivity patterns compared to propanoic acids. |

The uniqueness of 3,3-bis(4-fluorophenyl)propanoic acid lies in its dual fluorinated phenyl groups that enhance its stability and potential biological activity compared to similar compounds. This structural feature may also influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry research.

The stereoisomeric landscape of 3,3-bis(4-fluorophenyl)propanoic acid is dominated by the presence of a chiral center at the second carbon position, which gives rise to two enantiomers with distinct biological properties [1] [2] [3]. The compound exists primarily in two stereoisomeric forms: the pharmacologically active (S)-enantiomer and the less active (R)-enantiomer.

The (S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid exhibits significant optical activity with a specific rotation of +55.7° (c=0.1, methanol), while its R-counterpart demonstrates equal and opposite optical rotation of -55.7° [1] [2]. This substantial optical activity reflects the pronounced asymmetric environment created by the bulky bis(4-fluorophenyl) substituent at the tertiary carbon position.

The stereoisomeric complexity extends beyond simple enantiomers to include diastereomeric intermediates formed during synthesis. The Ni(II) complex of the chiral glycine Schiff base, represented as (2S,20S)-5, displays exceptional optical activity with a specific rotation of +2054° (c=0.1, methanol), indicating the highly ordered chiral environment within the metal complex [1]. This complex serves as a crucial intermediate in the stereoselective synthesis of the target compound.

The racemic mixture of 3,3-bis(4-fluorophenyl)propanoic acid contains equal proportions of both enantiomers, resulting in zero optical activity. However, the biological activity profile of the racemate represents a composite of both enantiomers, with the (S)-enantiomer providing the desired pharmacological activity while the (R)-enantiomer contributes minimal or potentially undesirable effects [4] [5].

Enantioselective synthesis methods

The development of enantioselective synthesis methods for 3,3-bis(4-fluorophenyl)propanoic acid has been a significant focus of synthetic organic chemistry research. The most prominent approach involves the use of chiral auxiliaries, particularly the Ni(II) complex of the glycine Schiff base derived from (S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid [1] [6].

The asymmetric alkylation methodology represents the cornerstone of enantioselective synthesis for this compound. The process involves the formation of a chiral glycine Schiff base complex with Ni(II) ions, followed by stereoselective alkylation with 1-chloro-3,3-bis(4-fluorophenyl)propane [1]. The reaction proceeds through a highly ordered transition state that favors the formation of the (2S,20S)-diastereomer with greater than 95% diastereoselectivity.

The operational convenience of this method has been significantly enhanced through the use of acetonitrile as the solvent and potassium tert-butoxide as the base. This combination provides a homogeneous reaction environment that facilitates rapid enolate generation and subsequent alkylation within approximately one hour at ambient temperature [1] [6]. The high reaction rate eliminates the need for strictly inert atmosphere conditions, making the process more practical for large-scale synthesis.

The chiral auxiliary approach using Evans oxazolidinones and Oppolzer sultams has demonstrated high diastereoselectivity in related transformations. These auxiliaries provide excellent stereocontrol through conformational restriction and steric hindrance, achieving diastereoselectivities of 92-99% in model reactions [8] [9] [10]. The auxiliaries can be recovered and recycled with high efficiency, making the process economically viable for pharmaceutical manufacturing.

Advanced synthetic methodologies have incorporated enzyme-catalyzed asymmetric synthesis as a complementary approach. Lipase-mediated resolutions and transaminase-catalyzed transformations offer mild reaction conditions and high enantioselectivity, achieving 70-86% enantiomeric excess in optimized systems [11] [12]. These biocatalytic methods align with green chemistry principles and provide access to both enantiomers through appropriate substrate design.

Chiral resolution techniques

The separation of enantiomers of 3,3-bis(4-fluorophenyl)propanoic acid employs various chiral resolution techniques, each offering distinct advantages for different synthetic scenarios. Crystallization-based resolution represents the most traditional and scalable approach, utilizing chiral resolving agents to form diastereomeric salts with differential solubilities [13] [14] [15].

The salt formation methodology with optically active amines has proven particularly effective for 3,3-bis(4-fluorophenyl)propanoic acid. The process involves the formation of diastereomeric salts with chiral amines such as (S)-1-phenylethylamine or (R)-1-phenylethylamine, followed by fractional crystallization to separate the less soluble diastereomer [13] [16]. This approach can achieve enantiomeric purities exceeding 95% after multiple recrystallizations, though the overall yield is typically limited to 60-70% due to the inherent inefficiency of classical resolution.

Chiral high-performance liquid chromatography (HPLC) has emerged as a powerful analytical and preparative tool for enantiomer separation. The use of chiral stationary phases based on derivatized cellulose or amylose allows for baseline separation of the enantiomers with resolution factors exceeding 2.0 [17] [16]. Preparative-scale chiral HPLC can achieve enantiomeric purities greater than 98% with quantitative recovery of both enantiomers.

The supercritical fluid chromatography (SFC) approach offers enhanced efficiency compared to conventional HPLC, with shorter analysis times and improved resolution. The use of carbon dioxide as the mobile phase with chiral modifiers enables rapid separation while maintaining high enantiomeric purity [11] [16]. This method is particularly advantageous for thermally sensitive compounds and provides excellent scalability for industrial applications.

Enzymatic resolution techniques utilize stereoselective enzymes to differentiate between enantiomers through selective transformation. Lipase-catalyzed esterification reactions show preferential conversion of one enantiomer, allowing for the recovery of the unreacted enantiomer in high optical purity [11] [12]. The method offers mild reaction conditions and can be coupled with racemization protocols to achieve theoretical yields approaching 100%.

Membrane-based chiral separation represents an emerging technology for enantiomer resolution. The use of chiral liquid membranes containing cyclodextrin derivatives enables continuous separation processes with high selectivity [12]. This approach offers potential advantages in terms of energy efficiency and process intensification compared to traditional batch methods.

Impact of stereochemistry on downstream applications

The stereochemistry of 3,3-bis(4-fluorophenyl)propanoic acid profoundly influences its utility in downstream pharmaceutical applications, with the spatial arrangement of substituents determining biological activity, metabolic stability, and therapeutic efficacy [18] [4] [5].

In Denagliptin synthesis, the stereochemical integrity of the 3,3-bis(4-fluorophenyl)propanoic acid precursor is absolutely critical for achieving the desired pharmacological profile. The (S)-enantiomer serves as the key intermediate in the synthesis of this dipeptidyl peptidase IV (DPP-IV) inhibitor, which demonstrates potent activity against type 2 diabetes [1] [6] . The stereochemical configuration directly influences the binding affinity to the DPP-IV active site, with the (S)-form exhibiting significantly higher inhibitory potency compared to the (R)-enantiomer.

The peptidomimetic applications of stereochemically pure 3,3-bis(4-fluorophenyl)propanoic acid extend beyond diabetes treatment to include various neurological disorders and metabolic regulation therapies [21] . The conformationally constrained nature of the bis(fluorophenyl) substituent restricts the number of possible molecular conformations, leading to enhanced selectivity for specific biological targets [1] [21]. This stereochemical constraint is particularly valuable in the design of peptide-based pharmaceuticals where conformational flexibility can lead to off-target effects.

The fluorinated drug synthesis applications benefit significantly from the stereochemical properties of 3,3-bis(4-fluorophenyl)propanoic acid. The presence of fluorine atoms enhances metabolic stability and bioavailability while the stereochemical configuration determines the specific interactions with biological targets [5] [22]. The chiral building block nature of this compound allows for the systematic construction of complex pharmaceutical structures with predictable stereochemical outcomes.

Regulatory compliance in pharmaceutical development increasingly demands stereochemical characterization and control. The United States Food and Drug Administration (FDA) guidelines require that absolute stereochemistry be established early in drug development, with individual enantiomers tested for safety and efficacy [4] [23] [24]. The availability of stereochemically pure 3,3-bis(4-fluorophenyl)propanoic acid facilitates compliance with these regulatory requirements while potentially extending patent protection through chiral switching strategies.

The commercial importance of stereochemical purity extends to intellectual property protection and market exclusivity. Pharmaceutical companies can secure additional patent coverage for specific enantiomers of previously racemic drugs, providing competitive advantages and extended market protection [4] [24]. The development of efficient synthetic methods for stereochemically pure 3,3-bis(4-fluorophenyl)propanoic acid thus represents not only a scientific achievement but also a significant commercial opportunity.

Asymmetric synthesis using chiral auxiliaries

The implementation of chiral auxiliaries in the asymmetric synthesis of 3,3-bis(4-fluorophenyl)propanoic acid represents a sophisticated approach to stereochemical control that has been refined through decades of synthetic methodology development [8] [9] [25] [10]. The strategic use of these temporary chiral controllers enables the predictable formation of specific stereoisomers while maintaining high levels of stereocontrol.

The Evans oxazolidinone system has demonstrated exceptional utility in related asymmetric transformations. The 4-phenyloxazolidinone and 4-benzyloxazolidinone auxiliaries provide excellent facial selectivity through conformational restriction and steric hindrance [8] [10]. The rigid bicyclic structure of these auxiliaries creates a well-defined stereochemical environment that directs the approach of electrophiles to the less hindered face of the enolate, achieving diastereoselectivities exceeding 95% in optimized systems.

The Oppolzer sultam auxiliary offers complementary stereochemical control through its camphorsulfonyl framework. The 10-camphorsulfonyl-derived sultam provides excellent asymmetric induction in alkylation reactions, with the bulky camphor skeleton effectively shielding one face of the reactive enolate [10]. This auxiliary has demonstrated particular effectiveness in the synthesis of sterically constrained amino acid derivatives, achieving diastereoselectivities of 92-99% while maintaining high chemical yields.

The Ni(II) glycine Schiff base complex represents the most successful chiral auxiliary system for 3,3-bis(4-fluorophenyl)propanoic acid synthesis. The complex formation involves the coordination of glycine with a chiral phenylglycinol-derived auxiliary, creating a rigid square-planar geometry around the nickel center [1] [6]. This organization provides exceptional stereochemical control, with the facial selectivity determined by the steric bulk of the auxiliary and the coordination geometry of the metal center.

The asymmetric alkylation mechanism proceeding through the Ni(II) complex involves the formation of a planar enolate that approaches the electrophile from the less hindered face. The thermodynamic control observed in this system favors the formation of the (2S,20S)-diastereomer with greater than 95% diastereoselectivity [1]. The high selectivity results from the combination of steric hindrance provided by the auxiliary and the electronic effects of the nickel coordination.

Chiral auxiliary recovery represents a crucial aspect of the synthetic methodology, with the phenylglycinol-derived auxiliary recovered in greater than 90% yield through standard acidic hydrolysis procedures [1] [6]. The recovered auxiliary can be recycled multiple times without significant loss of stereochemical integrity or chemical reactivity, making the process economically viable for large-scale synthesis.

The development of polymer-supported chiral auxiliaries has provided additional advantages in terms of product purification and auxiliary recovery. The solid-phase synthesis approach allows for simplified workup procedures and eliminates the need for chromatographic purification of the auxiliary [26]. These systems have demonstrated enantiomeric excesses of 70-86% while providing operational advantages in terms of reaction monitoring and product isolation.

Biocatalytic auxiliary systems represent an emerging area of asymmetric synthesis, utilizing enzyme-substrate complexes as temporary chiral controllers. The transaminase-catalyzed approach provides access to both enantiomers through appropriate substrate design while maintaining the environmental advantages of biocatalysis [18] [12]. These systems offer mild reaction conditions and high stereoselectivity, achieving enantiomeric excesses exceeding 85% in optimized protocols.

The mechanistic understanding of chiral auxiliary function has been enhanced through computational studies and X-ray crystallographic analysis of key intermediates. The transition state modeling reveals the importance of conformational rigidity and steric complementarity in achieving high levels of asymmetric induction [9] [25]. These insights have guided the development of next-generation auxiliary systems with improved stereochemical control and broader substrate scope.